Cas no 1081513-23-6 (N-4-(Ethoxycarbonyl)-2-nitrophenylglycine)

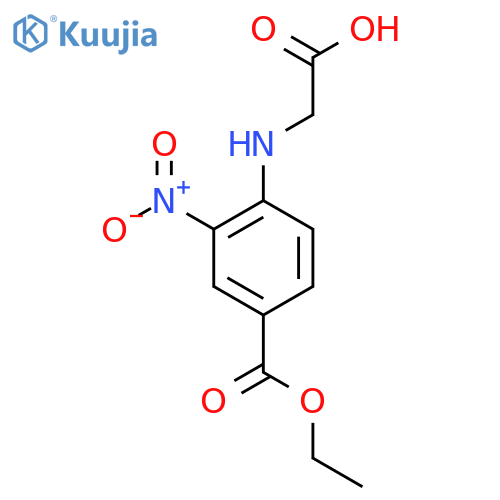

1081513-23-6 structure

商品名:N-4-(Ethoxycarbonyl)-2-nitrophenylglycine

CAS番号:1081513-23-6

MF:C11H12N2O6

メガワット:268.222783088684

MDL:MFCD22385530

CID:4679348

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 化学的及び物理的性質

名前と識別子

-

- N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

- 2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid

- 2-{[4-(ethoxycarbonyl)-2-nitrophenyl]amino}acetic acid

- T5392

- ST45021389

- benzoic acid, 4-[(carboxymethyl)amino]-3-nitro-, 1-ethyl ester

- N-4-(Ethoxycarbonyl)-2-nitrophenylglycine

-

- MDL: MFCD22385530

- インチ: 1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15)

- InChIKey: IOJCFTJBMNJGLJ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC(=C(C=1)[N+](=O)[O-])NCC(=O)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 354

- トポロジー分子極性表面積: 121

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414261-10 g |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |

1081513-23-6 | 10g |

€727.20 | 2022-06-10 | ||

| abcr | AB414261-5 g |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |

1081513-23-6 | 5g |

€430.80 | 2022-06-10 | ||

| TRC | N129360-1000mg |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |

1081513-23-6 | 1g |

$ 390.00 | 2022-06-03 | ||

| abcr | AB414261-1 g |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |

1081513-23-6 | 1g |

€189.00 | 2022-06-10 | ||

| abcr | AB414261-500mg |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; . |

1081513-23-6 | 500mg |

€173.00 | 2024-04-20 | ||

| Ambeed | A867022-1g |

2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid |

1081513-23-6 | 97% | 1g |

$133.0 | 2024-04-26 | |

| abcr | AB414261-10g |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; . |

1081513-23-6 | 10g |

€749.00 | 2024-04-20 | ||

| A2B Chem LLC | AI07310-1g |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |

1081513-23-6 | >95% | 1g |

$405.00 | 2024-04-20 | |

| A2B Chem LLC | AI07310-10g |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |

1081513-23-6 | >95% | 10g |

$884.00 | 2024-04-20 | |

| A2B Chem LLC | AI07310-5g |

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |

1081513-23-6 | >95% | 5g |

$620.00 | 2024-04-20 |

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1081513-23-6 (N-4-(Ethoxycarbonyl)-2-nitrophenylglycine) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 61389-26-2(Lignoceric Acid-d4)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1081513-23-6)N-4-(Ethoxycarbonyl)-2-nitrophenylglycine

清らかである:99%

はかる:5g

価格 ($):317.0